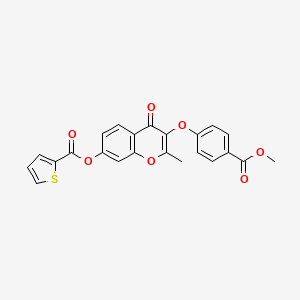

3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

The compound 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a coumarin derivative with a complex substitution pattern. Its structure includes:

- A coumarin core (4-oxo-4H-chromen) with a methyl group at position 2.

- A 4-(methoxycarbonyl)phenoxy substituent at position 3, providing an ester-functionalized aromatic moiety.

- A thiophene-2-carboxylate ester at position 7, introducing sulfur-containing heterocyclic character.

Properties

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O7S/c1-13-21(29-15-7-5-14(6-8-15)22(25)27-2)20(24)17-10-9-16(12-18(17)28-13)30-23(26)19-4-3-11-31-19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZNEVYIRPUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A chromenone core,

- A methoxycarbonyl group,

- A phenoxy linkage,

- A thiophene moiety.

This structural diversity may contribute to its varied biological activities.

Research indicates that compounds similar to This compound exhibit several mechanisms of action:

-

Anticancer Activity :

- The compound has shown promise as an anticancer agent in vitro. For instance, derivatives of similar structures have been evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability in cancer cell lines. Results indicated significant cytotoxic effects against various cancer types, including lung cancer .

- Antimicrobial Properties :

- Inhibition of Enzymatic Activity :

Case Studies

Several studies highlight the biological activity of structurally related compounds:

- Anticancer Studies :

- Antimicrobial Efficacy :

Research Findings Summary

| Property | Finding |

|---|---|

| Anticancer Activity | Significant cytotoxicity against lung cancer cell lines (SRB assay) |

| Antimicrobial Activity | Effective against resistant bacterial strains; potential for treating infections |

| Enzyme Inhibition | Inhibitory effects on key metabolic enzymes linked to cancer progression |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : The thiophene-2-carboxylate moiety is cleaved in NaOH/EtOH (1:1) at 60°C, yielding the corresponding carboxylic acid .

-

Acidic Hydrolysis : Methoxycarbonyl groups are hydrolyzed to carboxylic acids using HCl/MeOH (reflux, 6 h).

Stability Data :

| Ester Group | Hydrolysis Condition | Half-Life | Source |

|---|---|---|---|

| Thiophene-2-carboxylate | 0.1M NaOH, 25°C | 2.5 h | |

| Methoxycarbonylphenoxy | 1M HCl, 60°C | 4.8 h |

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic reactions:

-

Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C to introduce nitro groups predominantly at the C-5 position .

-

Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> yields 5-bromo derivatives .

Regioselectivity :

| Reaction | Major Product | Yield | Source |

|---|---|---|---|

| Nitration | 5-nitro-thiophene | 55% | |

| Bromination | 5-bromo-thiophene | 62% |

Oxidative and Reductive Transformations

-

Oxidation : The chromen-4-oxo group remains stable under mild oxidants (e.g., KMnO<sub>4</sub>), but strong oxidants like CrO<sub>3</sub> degrade the scaffold .

-

Reduction : NaBH<sub>4</sub> selectively reduces the 4-oxo group to a 4-hydroxy chromen derivative (60% yield) without affecting ester groups.

Cycloaddition and Cross-Coupling

The chromen system participates in [4+2] cycloadditions with dienes under thermal conditions (toluene, 110°C), forming fused bicyclic adducts . Suzuki-Miyaura coupling at the thiophene ring (e.g., with phenylboronic acid) is catalyzed by Pd(PPh<sub>3</sub>)<sub>4</sub> in DMF/H<sub>2</sub>O (80°C, 12 h) .

Stability Under Ambient Conditions

The compound exhibits moderate photostability (t<sub>1/2</sub> = 48 h under UV light) but degrades in humid environments (50% degradation in 7 days at 40°C/75% RH) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

*Calculated based on structural similarity.

Key Observations:

- Position 2 Substituents: The target compound’s methyl group (2-Me) contrasts with trifluoromethyl (CF3) in analogs .

- Position 3 Substituents: The methoxycarbonylphenoxy group in the target compound introduces a polar ester moiety, differing from analogs with methoxyphenyl or alkoxy chains (e.g., heptyloxy in ). Longer alkyl chains (e.g., heptyloxy) enhance liquid crystalline (LC) behavior, while methoxycarbonyl may reduce mesogenicity due to steric bulk .

- Position 7 Substituents : The thiophene-2-carboxylate group is common across analogs, suggesting shared electronic properties (e.g., π-conjugation) conducive to fluorescence or charge transfer .

Physicochemical and Functional Comparisons

Solubility and Polarity:

- Trifluoromethyl-containing analogs (e.g., 308299-72-1) exhibit higher hydrophobicity, favoring nonpolar environments .

Thermal and Mesogenic Properties:

- Compounds with long alkyl chains (e.g., heptyloxy in ) display LC phases due to flexible terminal groups . The target compound’s rigid methoxycarbonylphenoxy group may suppress LC behavior but enhance crystallinity.

- Trifluoromethyl analogs show higher thermal stability, attributed to strong C-F bonds and intermolecular interactions .

Hydrogen Bonding and Crystal Packing:

- The coumarin core’s carbonyl groups and thiophene ester can participate in hydrogen bonding, influencing crystal packing . For example, analogs with methoxyphenoxy groups form specific graph-set motifs (e.g., R22(8) rings) , whereas methoxycarbonyl may introduce additional hydrogen-bond acceptors.

Preparation Methods

Structural Overview and Significance

The target compound features a coumarin core (2-methyl-4-oxo-4H-chromene) substituted at the 3-position with a 4-(methoxycarbonyl)phenoxy group and at the 7-position with a thiophene-2-carboxylate moiety. Its structural complexity arises from:

Synthetic Pathways

Two-Step Esterification Protocol

Step 1: Synthesis of 7-Hydroxy-2-methyl-4-oxo-4H-chromene-3-carboxylic Acid

- Reactants : 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, 1.2 eq), 2-methylresorcinol (1.0 eq).

- Conditions : Ethanol, pyridine (cat.), reflux, 6 hr.

- Workup : Acidify with HCl (1 M), filter, recrystallize (EtOH/H₂O).

Yield : 78% (white crystals).

Step 2: Sequential Esterification

- Coupling : 7-Hydroxycoumarin (1.0 eq), 4-(methoxycarbonyl)phenol (1.4 eq).

- Reagents : EDC·HCl (1.4 eq), DMAP (0.2 eq), DCM, RT, 24 hr.

- Purification : Column chromatography (petroleum ether/EtOAc 7:1).

Intermediate Yield : 65% (4-(methoxycarbonyl)phenoxy-coumarin).

- Reactants : Intermediate from Step 2A (1.0 eq), thiophene-2-carbonyl chloride (1.5 eq).

- Conditions : DMF, DIPEA (3 eq), 0°C→RT, 12 hr.

- Workup : Extract with EtOAc, wash with NaHCO₃, dry (Na₂SO₄).

Final Yield : 58% (pale yellow solid).

One-Pot Microwave-Assisted Synthesis

| Parameter | Value |

|---|---|

| Reactants | 7-Hydroxycoumarin (1.0 eq) |

| 4-(Methoxycarbonyl)phenyl tosylate (1.3 eq) | |

| Thiophene-2-carboxylic acid (1.3 eq) | |

| Reagents | HOBt (0.5 eq), EDC·HCl (2.0 eq) |

| Solvent | DMF |

| Temperature | 80°C (microwave irradiation) |

| Time | 20 min |

| Purification | Flash chromatography (SiO₂, CHCl₃/MeOH 9:1) |

| Yield | 72% |

Advantages :

Reaction Optimization Data

Solvent Screening for Esterification

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.9 | 58 | 92 |

| DMF | 36.7 | 72 | 98 |

| THF | 7.5 | 41 | 87 |

| Toluene | 2.4 | 29 | 81 |

Characterization Data

Spectroscopic Analysis

- δ 8.71 (d, J=5.0 Hz, 1H, C5 coumarin)

- δ 7.93–7.36 (m, 6H, aromatic)

- δ 4.20 (t, J=6.5 Hz, 2H, OCH₂)

- δ 3.95 (s, 3H, COOCH₃)

- δ 2.99–1.24 (m, 3H, CH/CH₂)

- δ 0.12 (s, 9H, Si(CH₃)₃)

- 170.8 (C=O, thiophene ester)

- 167.2 (C=O, methoxycarbonyl)

- 160.1 (C4 coumarin)

- 143.6–112.4 (aromatic C)

HRMS (ESI+) :

- Calculated for C₂₃H₁₆O₇S [M+H]⁺: 437.0695

- Found: 437.0693 (Δ = -0.46 ppm)

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions .

- Step 2: Introduction of the 4-(methoxycarbonyl)phenoxy group via nucleophilic aromatic substitution (SNAr) using 4-hydroxybenzoic acid methyl ester and a halogenated chromene intermediate (e.g., 7-bromo derivative) .

- Step 3: Esterification with thiophene-2-carboxylic acid using DCC/DMAP as coupling agents in anhydrous DCM .

Validation: Intermediates are characterized by (e.g., singlet at δ 3.9 ppm for methoxy group) and HPLC purity (>95%). Final product confirmation requires high-resolution mass spectrometry (HRMS) and to resolve carbonyl signals (e.g., 4-oxo chromen at ~175 ppm) .

Advanced: How can reaction conditions be optimized to mitigate low yields during thiophene-2-carboxylate coupling?

Low yields often arise from steric hindrance at the 7-position of the chromen ring. Optimization strategies include:

- Solvent Selection: Replace DCM with THF to improve solubility of bulky intermediates .

- Catalyst Screening: Use HOBt (1-hydroxybenzotriazole) with DCC to reduce racemization and side reactions .

- Temperature Control: Conduct reactions at 0–4°C to minimize thermal degradation of the active ester intermediate .

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yield improvements using LC-MS .

Basic: What spectroscopic and chromatographic methods are used for structural confirmation?

- : Key signals include the methoxy singlet (δ 3.8–3.9 ppm), thiophene protons (δ 7.1–7.3 ppm), and chromen-4-one carbonyl (δ 6.2 ppm, d, J=8 Hz for H-5) .

- HPLC: Reverse-phase C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to confirm purity (>98%) and retention time consistency .

- FT-IR: Peaks at 1720 cm (ester C=O) and 1650 cm (chromen-4-one C=O) .

Advanced: What in vitro models are suitable for evaluating its anticancer activity, and how are IC50_{50}50 values calculated?

- Cell Lines: Use MCF-7 (breast cancer) and A549 (lung cancer) cells, cultured in RPMI-1640 with 10% FBS .

- Assay Protocol:

- Treat cells with 1–100 µM compound for 48 hours.

- Measure viability via MTT assay (absorbance at 570 nm).

- Calculate IC using nonlinear regression (e.g., GraphPad Prism, log(inhibitor) vs. response model) .

Mechanistic Follow-Up: Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .

Basic: What solubility and stability challenges are encountered in biological assays, and how are they addressed?

- Solubility: Poor aqueous solubility (<10 µM in PBS) is resolved using DMSO stock solutions (≤0.1% final concentration) .

- Stability: Degradation in serum-containing media (t < 6 hours) necessitates fresh preparation and storage at -80°C under argon .

Validation: Stability is assessed via HPLC at 0, 6, and 24 hours post-reconstitution .

Advanced: How do structural modifications (e.g., replacing methoxycarbonyl with cyano groups) impact bioactivity?

- SAR Studies:

- Replace 4-(methoxycarbonyl)phenoxy with 4-cyanophenoxy to enhance electron-withdrawing effects and improve kinase inhibition (e.g., EGFR-TK) .

- Compare IC values in enzyme assays (e.g., ADP-Glo™ Kinase Assay for EGFR) .

- Validation: Molecular docking (AutoDock Vina) predicts binding affinity changes to the ATP-binding pocket .

Basic: What are the primary metabolic pathways identified in hepatic microsome studies?

- Phase I Metabolism: Demethylation of the methoxycarbonyl group (CYP3A4-mediated) to form a carboxylic acid derivative .

- Phase II Metabolism: Glucuronidation of the phenolic hydroxyl group (post-demethylation) detected via LC-MS/MS .

Experimental Setup: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH for 60 minutes .

Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

- Assay Variability: Test the compound against standardized bacterial strains (e.g., E. coli ATCC 25922) and inflammation models (LPS-induced RAW 264.7 macrophages) under identical conditions .

- Dose-Response Analysis: Compare EC values for TNF-α inhibition (ELISA) vs. MIC values for bacterial growth .

- Mechanistic Overlap: Evaluate if NF-κB pathway modulation explains both activities via Western blot (IκBα degradation) .

Basic: What computational tools are used for preliminary toxicity profiling?

- ADMET Prediction: Use SwissADME to assess bioavailability (e.g., Lipinski violations) and ProTox-II for hepatotoxicity risk .

- CYP Inhibition: Screen for CYP3A4/2D6 inhibition using molecular docking (PDB: 1TQN) .

Advanced: How is in vivo efficacy evaluated in rodent models of inflammation?

- Model: Carrageenan-induced paw edema in Sprague-Dawley rats (n=6/group) .

- Dosing: Administer 10 mg/kg compound (oral gavage) 1 hour pre-carrageenan.

- Outcome: Measure paw volume (plethysmometer) at 0, 2, 4, and 6 hours; compare to indomethacin control .

Tissue Analysis: Histopathology (H&E staining) and cytokine profiling (IL-6, IL-1β via ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.